

Dihydro-2(3H)-thiophenone chemical structure and properties

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Compound of Interest

Compound Name: Dihydro-2(3H)-thiophenone

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An In-depth Technical Guide to **Dihydro-2(3H)-thiophenone**

Introduction

Dihydro-2(3H)-thiophenone, also known as γ -thiobutyrolactone, is a sulfur-containing heterocyclic compound. It is the sulfur analog of γ -butyrolactone (GBL). The presence of both a thioether and a lactone (specifically, a thiolactone) functional group within its five-membered ring structure imparts unique reactivity and makes it a valuable intermediate in organic synthesis.^[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Dihydro-2(3H)-thiophenone is a cyclic thioester with a five-membered ring structure.^[1]

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	Thiolan-2-one
CAS Number	1003-10-7[2]
Molecular Formula	C ₄ H ₆ OS[2][3]
Molecular Weight	102.16 g/mol [3][4]
InChI	InChI=1S/C4H6OS/c5-4-2-1-3-6-4/h1-3H2[2][3]
InChIKey	KMSNYNIWEORQDJ-UHFFFAOYSA-N[2][5]
SMILES	O=C1CCCS1[3]
Synonyms	γ-Thiobutyrolactone, 4-Thiobutyrolactone, Tetrahydro-2-thiophenone, 2-Oxothiolane[2][4]

Physicochemical Properties

Dihydro-2(3H)-thiophenone is a liquid at room temperature. Its physical and chemical properties are summarized below.

Table 2: Physicochemical Properties

Property	Value
Appearance	Liquid
Boiling Point	175 °C (lit.)[6]
Density	1.194 g/mL at 25 °C (lit.)[6]
Refractive Index	n _{20/D} 1.528 (lit.)[6]
Vapor Density	>1 (vs air)[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **dihydro-2(3H)-thiophenone**.

Table 3: Spectroscopic Data Summary

Technique	Key Features
IR Spectroscopy	Strong C=O stretching vibration characteristic of a ketone/lactone, typically in the range of 1660–1770 cm ⁻¹ . [7]
¹ H NMR Spectroscopy	Signals corresponding to the three methylene (-CH ₂ -) groups in the ring. Protons alpha to the carbonyl group are typically deshielded and appear further downfield.
¹³ C NMR Spectroscopy	A signal for the carbonyl carbon (C=O) at a characteristic downfield shift (e.g., ~214 ppm for a related compound). [8] Signals for the three methylene carbons at higher field strengths.
Mass Spectrometry	Molecular ion peak (M ⁺) corresponding to the molecular weight (102.16). Fragmentation patterns can provide further structural information. [2] [5] [9]

Synthesis and Experimental Protocols

Several synthetic routes to **dihydro-2(3H)-thiophenone** and its derivatives have been reported. A common approach involves the reaction of a thiirane with a malonic ester derivative.

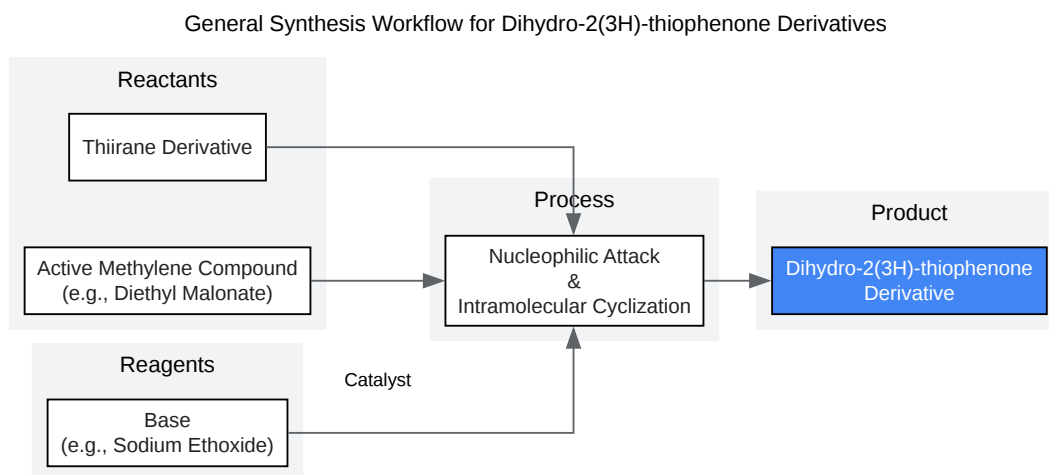
General Experimental Protocol: Synthesis of Dihydro-2(3H)-thiophenone Derivatives

This protocol is a generalized method based on the reaction of thiiranes with active methylene compounds, such as diethyl malonate.[\[10\]](#)

- Preparation of the Nucleophile: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this

solution, diethyl malonate is added dropwise with stirring to form the corresponding carbanion.

- **Reaction with Thiirane:** The selected thiirane (e.g., 2,2-dimethylthiirane) is then added to the solution of the carbanion. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the ring-opening of the thiirane by the nucleophilic attack of the carbanion. The attack generally occurs at the less sterically hindered carbon of the thiirane ring.
- **Cyclization and Workup:** The reaction proceeds via an intermediate that subsequently undergoes intramolecular cyclization to form the **dihydro-2(3H)-thiophenone** ring system. After the reaction is complete (monitored by techniques like TLC), the mixture is cooled and then acidified (e.g., with dilute HCl) to neutralize the excess base and protonate the product.
- **Extraction and Purification:** The product is extracted from the aqueous mixture using an appropriate organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
- **Final Purification:** The crude product is then purified using techniques such as distillation under reduced pressure or column chromatography on silica gel to yield the pure **dihydro-2(3H)-thiophenone** derivative.



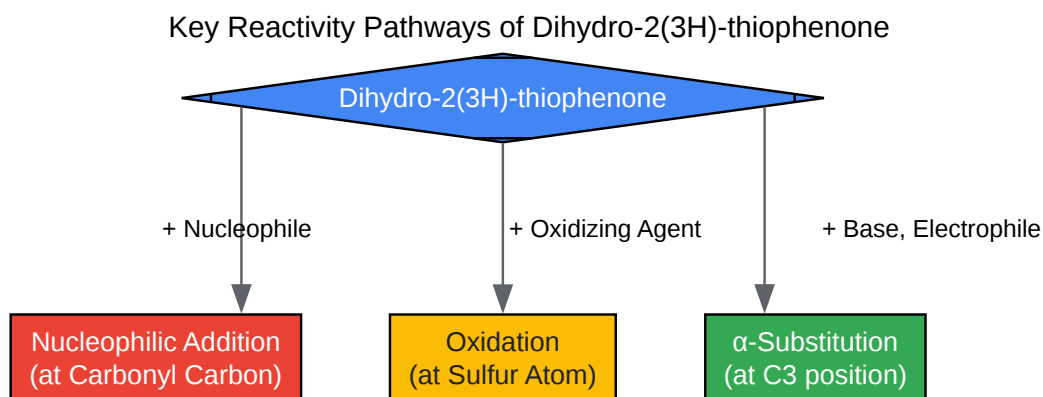
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Caption: General synthesis workflow.

Chemical Reactivity

The reactivity of **dihydro-2(3H)-thiophenone** is governed by the presence of the thioether and ketone functional groups.^[1]

- **Nucleophilic Addition:** The carbonyl group is susceptible to nucleophilic addition reactions, which can lead to the formation of alcohols or other functionalized derivatives.^[11]
- **Electrophilic Substitution:** While not aromatic, the sulfur atom can influence the reactivity of the ring, and derivatives can undergo various substitution reactions.^[11]
- **Oxidation:** The thioether can be oxidized to form the corresponding sulfoxide or sulfone, which can alter the biological and chemical properties of the molecule.^[11]



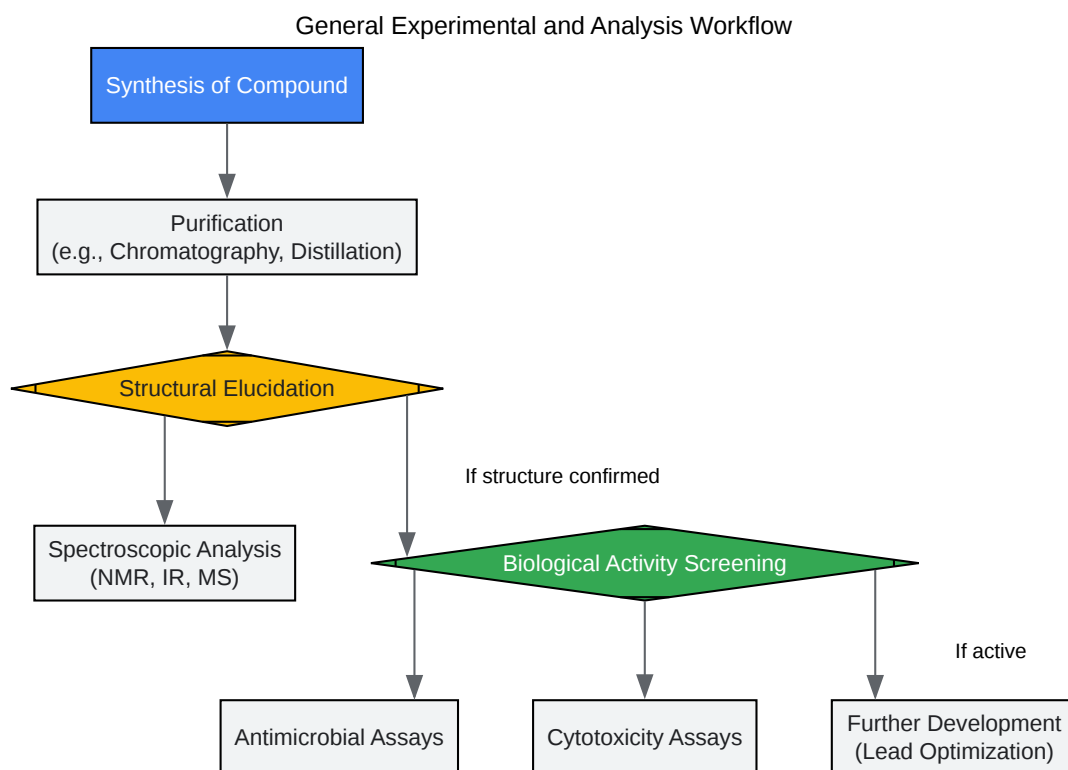
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Caption: Key reactivity pathways.

Applications in Research and Drug Development

Dihydro-2(3H)-thiophenone and its derivatives are of significant interest in various fields.

- **Synthetic Building Block:** It serves as a versatile building block for the synthesis of more complex heterocyclic compounds and biologically active molecules.^[1] The presence of multiple reaction sites allows for diverse chemical modifications.
- **Biological Activity:** Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.^{[11][12][13]} Specific derivatives of **dihydro-2(3H)-thiophenone** have shown potential as antimicrobial agents and may have cytotoxic effects on cancer cell lines.^[11]
- **Flavor and Fragrance:** Certain derivatives, such as 2-methyltetrahydrothiophen-3-one, are used as flavoring agents in the food industry.^{[8][14]}



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Caption: General experimental workflow.

Safety and Handling

While specific safety data for the parent **dihydro-2(3H)-thiophenone** is not detailed in the provided results, related compounds like tetrahydrothiophen-3-one are classified as combustible liquids that can cause skin and serious eye irritation, and may cause respiratory irritation.[15]

General Safety Precautions:

- Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing vapors or mists.[\[15\]](#)[\[16\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[\[15\]](#)[\[16\]](#)
- Storage: Store in a cool, well-ventilated place, away from heat, sparks, and open flames.[\[15\]](#)[\[16\]](#)
- In case of contact: If in eyes, rinse cautiously with water for several minutes.[\[15\]](#)[\[16\]](#) If on skin, wash off with soap and plenty of water.[\[16\]](#) Seek medical attention if irritation persists.

Users should always consult the specific Safety Data Sheet (SDS) for detailed and up-to-date information before handling this chemical.

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